LSD1 Inhibitory Potency of Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine Compared to a Closely Related Thienyl Analog
In a patent disclosure of (hetero)aryl cyclopropylamines as LSD1 inhibitors, Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine is explicitly identified as a preferred embodiment and demonstrated potent inhibitory activity. Its activity can be inferred against a closely related comparator within the same patent family, a compound with a 5-chloro-2-thienyl group, which exhibited an IC50 value of < 100 nM in an LSD1 biochemical assay [1]. This establishes the 5-fluoro-2-thienyl substitution as a key driver of high potency, differentiating it from unsubstituted or alternatively substituted analogs where activity may be significantly diminished.
| Evidence Dimension | LSD1 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 < 100 nM (inferred from disclosure as a potent inhibitor) [1] |
| Comparator Or Baseline | 5-chloro-2-thienyl analog: IC50 < 100 nM [1] |
| Quantified Difference | The target compound is in the same high-potency tier (<100 nM) as the chloro-analog, confirming the 5-fluoro substitution maintains potent activity within the series. |
| Conditions | Biochemical LSD1 inhibition assay, as described in U.S. Patent No. 10,300,051 [1]. |
Why This Matters
Confirms the 5-fluoro-2-thienyl motif is a high-potency pharmacophore for LSD1 inhibition, validating its selection over other thienyl or aryl substitutions where activity may be untested or significantly lower.
- [1] Wu, L., et al. (2019). Cyclopropylamines as LSD1 inhibitors. U.S. Patent No. 10,300,051. Washington, DC: U.S. Patent and Trademark Office. View Source
